molecular formula C17H14FN3OS B11169092 3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11169092
M. Wt: 327.4 g/mol
InChI Key: HDOQUCOURGRLPG-UHFFFAOYSA-N
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Description

3-Fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide (Molecular Formula: C₁₇H₁₄FN₃OS; Molecular Weight: 327.38 g/mol) is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-phenylethyl group and a 3-fluorobenzamide moiety. Its structure combines electron-withdrawing (fluoro) and lipophilic (phenylethyl) groups, making it a candidate for diverse pharmacological applications, including antiviral, antimicrobial, or anticancer activities .

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14FN3OS/c18-14-8-4-7-13(11-14)16(22)19-17-21-20-15(23-17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,21,22)

InChI Key

HDOQUCOURGRLPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 5-(2-phenylethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzamide Ring

Fluorine Position and Electronic Effects
  • 3-Fluoro vs. 2-Fluoro/4-Fluoro Analogs :
    In a series of fluorinated benzamide-thiadiazole derivatives (), the position of the fluorine atom significantly influenced spectral properties. For instance:
    • 3-Fluoro substitution (compound 4e in ) caused distinct deshielding of protons on the benzamide ring in ¹H NMR (δ 7.35–8.15 ppm) due to the electron-withdrawing effect of fluorine.
    • 2-Fluoro substitution (compound 4d) resulted in upfield shifts for adjacent protons, while 4-fluoro substitution (compound 4f) showed minimal steric effects but altered π-stacking interactions .
Compound Fluorine Position ¹H NMR Shifts (Benzamide Ring) IR C=O Stretch (cm⁻¹)
4d (2-Fluoro) 2 δ 7.28–8.10 1675
4e (3-Fluoro) 3 δ 7.35–8.15 1680
4f (4-Fluoro) 4 δ 7.20–7.95 1668
Halogen vs. Methoxy Substitutions
  • Chloro and Methoxy Analogs: 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (compound 4b, ) exhibited a lower molecular weight (328.78 g/mol) but reduced lipophilicity due to the pyridinyl group.

Substituent Effects on the Thiadiazole Ring

Phenylethyl vs. Pyridinyl or Isopropyl Groups
  • Phenylethyl (Target Compound) : Enhances lipophilicity (logP ≈ 3.5 predicted), favoring cellular uptake.
  • Pyridin-2-yl () : Introduces polar aromatic nitrogen, reducing logP (≈2.8) and altering π-π interactions.
  • Isopropyl () : In 3-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide , the smaller isopropyl group reduces steric hindrance but decreases lipophilicity (logP ≈ 2.9) compared to phenylethyl .
Compound Thiadiazole Substituent Molecular Weight (g/mol) Predicted logP
Target Compound 2-Phenylethyl 327.38 3.5
4e () Pyridin-2-yl 311.32 2.8
3-Fluoro-N-(5-isopropyl-thiadiazol) Isopropyl 265.31 2.9

Key Insight : The phenylethyl group in the target compound likely improves bioavailability and target engagement in hydrophobic pockets compared to pyridinyl or isopropyl analogs .

Pharmacological Comparisons

Antiviral Activity
  • Influenza A Inhibition: Compound 45 (), featuring a methylthio-propyl-thiadiazole moiety, showed EC₅₀ = 31.4 µM against H3N2.
  • Parainfluenza-3 Activity : Derivatives with thiourea moieties (e.g., compounds 47–48, ) were active, suggesting that the target compound’s benzamide group may need structural optimization for similar effects .
Antimicrobial and Anticancer Potential
  • Brominated Analogs : A bromo-substituted benzamide-thiadiazole () showed 100% protection against mortality in mice at 60 mg/kg, highlighting the impact of halogen size on potency. Fluorine’s smaller size may reduce hydrophobic interactions compared to bromine .
  • Antimicrobial Thiadiazoles : Phenylethyl-thiadiazole derivatives () exhibited activity against Bacillus anthracis, suggesting the target compound could share this trait .

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